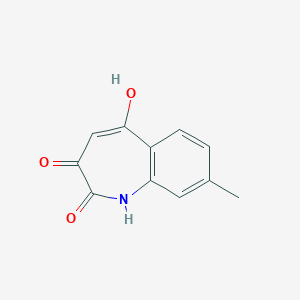

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine, also known as SCH 23390, is a potent dopamine receptor antagonist. It was first synthesized in 1979 and has since been extensively studied for its various applications in scientific research.

Mecanismo De Acción

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 acts as a selective antagonist of the D1 dopamine receptor, which is primarily located in the brain. By blocking the activity of this receptor, 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 can modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. This, in turn, can affect various physiological and behavioral processes.

Efectos Bioquímicos Y Fisiológicos

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. It has also been shown to affect various behavioral processes, including locomotor activity, learning and memory, and reward processing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 in scientific research is its high selectivity for the D1 dopamine receptor, which allows for the precise modulation of dopamine signaling. However, one limitation of using 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.

Direcciones Futuras

There are several future directions for research involving 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390. One area of interest is the role of the D1 dopamine receptor in various neuropsychiatric disorders, including depression, anxiety, and addiction. Another area of interest is the development of novel compounds that can selectively target the D1 dopamine receptor with improved pharmacokinetic properties. Additionally, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390, as well as its potential therapeutic applications.

Métodos De Síntesis

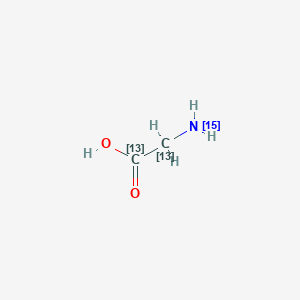

The synthesis of 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with glycine ethyl ester, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Aplicaciones Científicas De Investigación

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 has been widely used in scientific research as a tool to study the role of dopamine receptors in various physiological and pathological processes. It has been used to investigate the mechanisms underlying drug addiction, schizophrenia, and Parkinson's disease, among others. It has also been used to study the effects of dopamine on behavior, cognition, and reward processing.

Propiedades

Número CAS |

144040-48-2 |

|---|---|

Nombre del producto |

2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine |

Fórmula molecular |

C11H9NO3 |

Peso molecular |

203.19 g/mol |

Nombre IUPAC |

5-hydroxy-8-methyl-1H-1-benzazepine-2,3-dione |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-11(15)10(14)5-9(7)13/h2-5,13H,1H3,(H,12,14,15) |

Clave InChI |

HJKATLKAMYKFOH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)C(=O)N2)O |

SMILES canónico |

CC1=CC2=C(C=C1)C(=CC(=O)C(=O)N2)O |

Sinónimos |

2,5-dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 8-Me-DDHB |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.